1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide
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Overview
Description
1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a benzothiadiazole core with two oxygen atoms attached to the sulfur atom, forming a dioxide. Benzothiadiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfuryl chloride or sulfur dioxide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Phenyl Substitution: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the benzothiadiazole core.
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The benzothiadiazole core can participate in various binding interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazole: Lacks the phenyl and trifluoromethyl groups, but shares the benzothiadiazole core.
1-Phenyl-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide: Similar structure but without the trifluoromethyl group.
5-(Trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide: Similar structure but without the phenyl group.
Uniqueness
1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These features make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)9-6-7-12-11(8-9)17-21(19,20)18(12)10-4-2-1-3-5-10/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBGKQJWQCYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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